tert-butyl ((S)-1-((2S,4R)-2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate
説明
This compound is a chiral, densely substituted pyrrolidinone derivative featuring a tert-butyl carbamate group, a 4-bromobenzyl carbamoyl substituent, and stereochemical complexity at the (S)-1, (2S,4R)-pyrrolidine, and (S)-butan-2-yl positions. Its structure suggests applications in medicinal chemistry, particularly as a protease inhibitor or proteolysis-targeting chimera (PROTAC) component, given the prevalence of similar scaffolds in drug discovery . The 4-bromobenzyl group may enhance target binding through hydrophobic interactions, while the hydroxyl and carbamate groups contribute to solubility and metabolic stability .
特性
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4R)-2-[(4-bromophenyl)methylcarbamoyl]-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34BrN3O5/c1-22(2,3)18(26-21(31)32-23(4,5)6)20(30)27-13-16(28)11-17(27)19(29)25-12-14-7-9-15(24)10-8-14/h7-10,16-18,28H,11-13H2,1-6H3,(H,25,29)(H,26,31)/t16-,17+,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLBCYXJZDLDLM-FGTMMUONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)NCC2=CC=C(C=C2)Br)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)NCC2=CC=C(C=C2)Br)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound tert-butyl ((S)-1-((2S,4R)-2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate is a complex organic molecule with potential biological activity. Its structure incorporates several functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C23H34BrN3O5
- Molecular Weight : 512.4 g/mol
- IUPAC Name : tert-butyl N-[1-[2-[(4-bromophenyl)methylcarbamoyl]-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Structural Features
The compound features a tert-butyl group and a pyrrolidine ring, which are known to influence solubility and biological interactions. The presence of bromobenzyl and carbamate moieties suggests potential interactions with biological targets.
| Feature | Description |
|---|---|
| Tert-butyl Group | Enhances lipophilicity |
| Pyrrolidine Ring | Contributes to conformational flexibility |
| Bromobenzyl Moiety | Potential for receptor binding |
| Carbamate Functionality | May affect metabolic stability |
Research indicates that compounds with similar structures can act as inhibitors of various enzymes and receptors. Specifically, the presence of the carbamate group may interact with serine or cysteine residues in target proteins, potentially inhibiting their activity.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting the Nedd8-activating enzyme (NAE), which is involved in protein degradation pathways critical for cancer cell survival. The inhibition of NAE could lead to the accumulation of tumor suppressor proteins and subsequent apoptosis in cancer cells .
Neuroprotective Effects
The hydroxypyrrolidine component has been associated with neuroprotective effects in various models. Compounds similar to this one have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Synthesis and Characterization
A detailed synthetic route for the compound has been documented, highlighting the importance of each step in achieving high yields and purity. For instance, one study successfully synthesized related compounds using palladium-catalyzed reactions, demonstrating efficient methodologies applicable to this compound .
In Vivo Studies
In vivo studies are necessary to fully understand the pharmacokinetics and pharmacodynamics of this compound. Initial experiments in animal models could provide insights into its efficacy and safety profile.
Comparative Studies
Comparative studies with other known inhibitors of NAE have shown that modifications to the structure can significantly influence biological activity. For example, varying the substituents on the pyrrolidine ring can alter binding affinity and selectivity for target enzymes .
科学的研究の応用
Drug Design and Development
Tert-butyl ((S)-1-((2S,4R)-2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate has been utilized in the design of ligands targeting the Von Hippel-Lindau (VHL) protein. VHL is crucial in regulating hypoxia-inducible factors (HIFs), which are implicated in various cancers. By designing compounds that can bind to VHL, researchers aim to enhance the degradation of HIFs, thereby inhibiting tumor growth .
Protein Degradation Mechanisms
The compound has been studied for its ability to act as a ligand in the context of targeted protein degradation (TPD). TPD is a novel therapeutic strategy that aims to selectively degrade disease-causing proteins rather than merely inhibiting their activity. The use of VHL ligands like tert-butyl ((S)-1-((2S,4R)-2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate has shown promise in developing selective degraders for proteins involved in cancer and neurodegenerative diseases .
Enzyme Inhibition Studies
Research has indicated that compounds with similar structures can effectively inhibit histone deacetylases (HDACs), which play significant roles in epigenetic regulation and cancer progression. The synthesis of derivatives from tert-butyl ((S)-1-((2S,4R)-2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate may lead to new HDAC inhibitors that could be beneficial in therapeutic contexts .
Case Studies
類似化合物との比較
Stereochemical Impact
The (2S,4R)-pyrrolidine configuration is conserved across analogues (e.g., L10 , and Ibuzatrelvir ), underscoring its role in maintaining binding affinity to enzymatic pockets. Deviations in stereochemistry (e.g., 2S,4S vs. 2S,4R) reduce potency by up to 100-fold in protease inhibitors .
Substituent Effects
- 4-Bromobenzyl vs. 4-Methylthiazol-5-yl Benzyl : The bromine atom in the target compound may enhance halogen bonding with target proteins compared to the methylthiazole group in L10 and 54 . However, methylthiazole-containing derivatives exhibit improved cellular permeability due to reduced hydrophobicity .
- Linker Modifications : Compounds with extended linkers (e.g., 1a ) show enhanced degradation efficiency in PROTAC applications but suffer from lower metabolic stability.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
